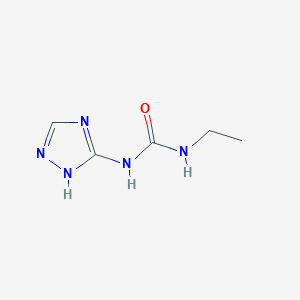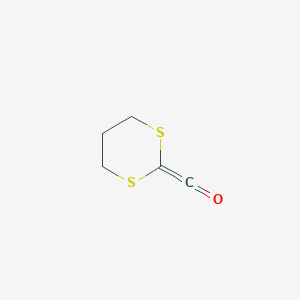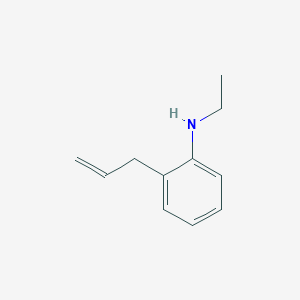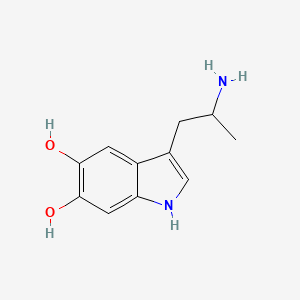![molecular formula C19H22S2 B14636357 Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis- CAS No. 54905-14-5](/img/structure/B14636357.png)
Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis-: is an organic compound that contains a benzene ring substituted with a cyclohexylmethylene group and two thioether linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- typically involves the reaction of benzene derivatives with cyclohexylmethylene chloride and thiol compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thioether linkages.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to ensure the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkages to thiols or other reduced forms.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of thioether linkages on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological molecules.
Industry: In the industrial sector, Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- involves its interaction with molecular targets through its thioether linkages and benzene ring. These interactions can affect the compound’s reactivity and binding properties. The pathways involved may include electron transfer, coordination with metal ions, and participation in redox reactions.
類似化合物との比較
- Benzene, 1,1’-[(4-methylphenyl)thio]methylene]bis-
- Benzene, 1,1’-[(chloromethylene)bis(thio)]bis-
- Benzene, 1,1’-[(bromomethylene)bis(thio)]bis-
Uniqueness: Benzene, 1,1’-[(cyclohexylmethylene)bis(thio)]bis- is unique due to the presence of the cyclohexylmethylene group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents on the benzene ring or variations in the thioether linkages.
特性
CAS番号 |
54905-14-5 |
|---|---|
分子式 |
C19H22S2 |
分子量 |
314.5 g/mol |
IUPAC名 |
[cyclohexyl(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C19H22S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h2-3,6-9,12-16,19H,1,4-5,10-11H2 |
InChIキー |
PGTKYPJFUSTSCR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(SC2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
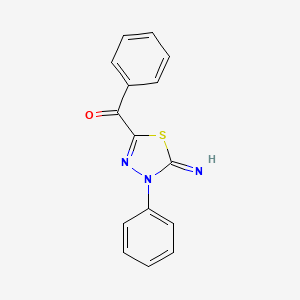
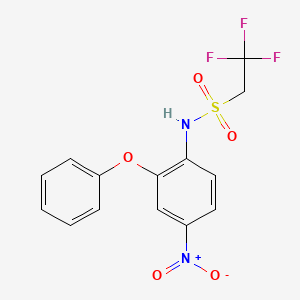
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
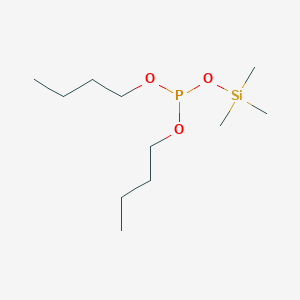
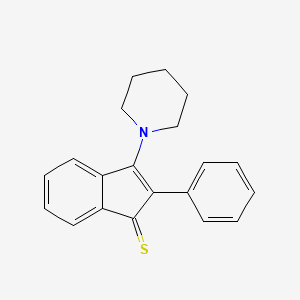

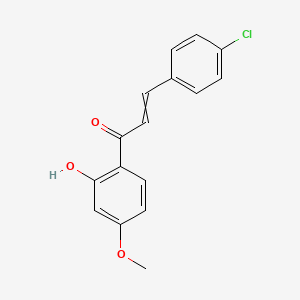
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
